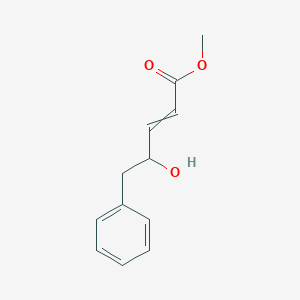

Methyl 4-hydroxy-5-phenylpent-2-enoate

Description

Structural Features and Chemical Reactivity of Hydroxy-Substituted Alpha,Beta-Unsaturated Esters

Hydroxy-substituted α,β-unsaturated esters are a class of organic compounds characterized by the presence of a hydroxyl group in conjugation with an ester functional group via a carbon-carbon double bond. This arrangement of functional groups imparts a unique reactivity profile to the molecule.

The general structure of an α,β-unsaturated carbonyl compound can be represented as (O=CR)−Cα=Cβ−R. In these molecules, the carbonyl group is conjugated with an alkene. This conjugation leads to a vinylogous reactivity pattern, making them susceptible to nucleophilic attack at the β-carbon.

The presence of a hydroxyl group, particularly at the γ-position as in Methyl 4-hydroxy-5-phenylpent-2-enoate, introduces additional layers of reactivity and stereochemical considerations. The hydroxyl group can act as a nucleophile, a directing group for stereoselective reactions, or a precursor for further functionalization.

Key structural and reactivity features include:

Conjugation: The π-systems of the carbonyl group and the double bond are conjugated, which delocalizes the electron density and influences the molecule's spectroscopic properties and reactivity.

Electrophilicity: The β-carbon is electrophilic due to the electron-withdrawing effect of the ester group, making it susceptible to Michael addition reactions.

Nucleophilicity of the Hydroxyl Group: The oxygen atom of the hydroxyl group can participate in intramolecular reactions, such as lactonization.

Stereocenters: The carbon bearing the hydroxyl group is a stereocenter, and its configuration can influence the stereochemical outcome of reactions at adjacent positions.

The reactivity of these compounds can be modulated by various factors, including the nature of the substituents, the reaction conditions, and the use of catalysts. For instance, the diastereoselectivity of reactions such as epoxidation can be controlled by the stereochemistry of the existing hydroxyl group.

| Feature | Description | Implication for Reactivity |

| α,β-Unsaturated Ester | A carbonyl group conjugated with a carbon-carbon double bond. | Enables 1,4-conjugate (Michael) addition of nucleophiles at the β-carbon. |

| γ-Hydroxyl Group | A hydroxyl functional group at the carbon adjacent to the double bond. | Can act as an internal nucleophile (e.g., for lactonization), a directing group for stereoselective reactions, and a site for further functionalization. |

| Phenyl Group | An aromatic ring attached to the carbon bearing the hydroxyl group. | Influences the electronic properties and steric hindrance of the molecule, and can be a site for further aromatic substitution reactions. |

| Stereocenter | The carbon atom at the 4-position is chiral. | Allows for the synthesis of enantiomerically pure compounds and diastereoselective transformations. |

Significance of this compound as a Versatile Synthetic Intermediate

The combination of functional groups in this compound makes it a highly valuable intermediate in organic synthesis. Its utility stems from its ability to participate in a wide range of chemical transformations, providing access to a diverse array of more complex molecules.

One of the key applications of γ-hydroxy-α,β-unsaturated esters is in the synthesis of substituted furans. Under certain conditions, these compounds can undergo cyclization to form furan rings, which are important structural motifs in many natural products and pharmaceuticals.

Furthermore, the stereocenter at the 4-position allows for the synthesis of chiral building blocks. Diastereoselective reactions, such as conjugate additions to the α,β-unsaturated system, can be controlled by the existing stereochemistry of the hydroxyl group, enabling the synthesis of products with high stereopurity. The diastereoselectivity of nucleophilic epoxidation of γ-hydroxy-α,β-unsaturated esters has been a subject of study, highlighting the influence of the resident hydroxyl group on the stereochemical outcome of the reaction. researchgate.net

The synthesis of γ-hydroxy-α,β-unsaturated esters can be achieved through various methods, including the treatment of α,β-unsaturated esters with Grignard reagents. researchgate.net This approach allows for the introduction of a wide variety of substituents at the γ-position.

Overview of Research Directions for Derivatives and Analogues of the Compound

Current research efforts are focused on expanding the synthetic utility of this compound and its analogues. Key areas of investigation include:

Stereoselective Synthesis: The development of new and efficient methods for the stereoselective synthesis of both syn- and anti-diastereomers of γ-hydroxy-α,β-unsaturated esters is a major focus. This includes the use of chiral catalysts and auxiliaries to control the stereochemical outcome of reactions.

Elaboration into Complex Molecules: Researchers are exploring the use of this scaffold to synthesize complex natural products and biologically active molecules. The multiple functional groups provide handles for a variety of coupling and cyclization reactions.

Development of New Reactions: The unique reactivity of this compound is being harnessed to develop novel synthetic methodologies. This includes exploring its participation in cascade reactions and multicomponent reactions to build molecular complexity in a single step.

Synthesis of Analogues with Diverse Substituents: The synthesis of analogues with different substituents on the phenyl ring and at other positions is being pursued to create libraries of compounds for biological screening and to fine-tune their chemical and physical properties.

The study of the reactivity of related α,β-unsaturated carbonyl compounds with biological nucleophiles like glutathione provides insights into the potential biological activity and toxicological profiles of these molecules. researchgate.net Such studies can guide the design of new derivatives with desired biological properties.

Structure

3D Structure

Properties

CAS No. |

81454-71-9 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 4-hydroxy-5-phenylpent-2-enoate |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)8-7-11(13)9-10-5-3-2-4-6-10/h2-8,11,13H,9H2,1H3 |

InChI Key |

SJLDRVXMDMJEGM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C=CC(CC1=CC=CC=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl 4 Hydroxy 5 Phenylpent 2 Enoate and Its Stereoisomers

Established Synthetic Pathways

Traditional synthetic routes offer foundational methods for assembling the core structure of Methyl 4-hydroxy-5-phenylpent-2-enoate. These pathways often involve the formation of carbon-carbon bonds through well-established reaction mechanisms.

Condensation Reactions in the Formation of Unsaturated Esters

Condensation reactions are a cornerstone of organic synthesis for forming carbon-carbon bonds. The synthesis of α,β-unsaturated esters, a key feature of the target molecule, can be achieved through reactions like the Aldol or Claisen condensations. lumenlearning.comorganic-chemistry.org In a hypothetical Aldol-type approach to this compound, phenylacetaldehyde (B1677652) could react with the enolate of methyl acetate (B1210297). This reaction would form a β-hydroxy ester intermediate, which upon dehydration, would yield an unsaturated ester.

A more direct route involves a Horner-Wadsworth-Emmons reaction, a variation of the Wittig reaction. organic-chemistry.org This method utilizes a phosphonate-stabilized carbanion, which reacts with an aldehyde to produce an α,β-unsaturated ester, typically with high E-selectivity. For the synthesis of the target molecule, this would involve the reaction of phenylacetaldehyde with a phosphonate (B1237965) reagent such as triethyl phosphonoacetate under basic conditions. The resulting condensation and subsequent elimination of the phosphate (B84403) byproduct directly forms the unsaturated ester backbone.

Synthesis via Carbonyl Addition Reactions of Substituted Butenoates

Carbonyl addition reactions are fundamental in creating new carbon-carbon bonds and introducing functional groups like hydroxyls. wikipedia.org The synthesis of this compound can be envisioned through the nucleophilic addition to a carbonyl group of a substituted butenoate. For instance, a Grignard reagent, such as benzylmagnesium bromide, could be added to methyl 4-oxobut-2-enoate (a derivative of maleic or fumaric acid).

In this process, the nucleophilic benzyl (B1604629) group attacks the electrophilic aldehyde carbon, leading to the formation of the C4-C5 bond. A subsequent aqueous workup protonates the resulting alkoxide, yielding the desired hydroxyl group at the C4 position. The stereochemical outcome of this reaction is typically a racemic mixture unless chiral auxiliaries or catalysts are employed.

Routes Involving Methyl 5-hydroxy-5-phenylpent-2-enoate Precursors

The synthesis of this compound can also be approached through the strategic rearrangement of a constitutional isomer, such as Methyl 5-hydroxy-5-phenylpent-2-enoate. This pathway relies on an allylic rearrangement, where a hydroxyl group migrates from one position to another with a concurrent shift of the double bond. This type of transformation is analogous to the Meyer-Schuster rearrangement, which converts propargyl alcohols into α,β-unsaturated carbonyl compounds through a 1,3-hydroxyl shift. organicreactions.orgwikipedia.orgrsc.org

In a similar vein, under acidic conditions, the hydroxyl group at C5 of the precursor could be protonated, followed by the elimination of a water molecule. This would generate a resonance-stabilized allylic carbocation with positive charge distributed across C3 and C5. The subsequent nucleophilic attack by water at the C3 position would be less likely due to steric hindrance and electronic factors. Instead, attack at the C5 position would regenerate the starting material, while attack at the C4 position (via the resonance contributor with the cation at C3, which can rearrange) would lead to the thermodynamically more stable conjugated system of this compound after deprotonation. This pathway offers a method to transform a γ-hydroxy-α,β-unsaturated ester into the desired β-hydroxy-α,β-unsaturated ester. libretexts.org

Enantioselective and Diastereoselective Synthesis

Creating specific stereoisomers of this compound is crucial for applications where biological activity is dependent on molecular geometry. Modern synthetic chemistry has focused on developing catalytic asymmetric methods that can control the formation of chiral centers.

Organocatalytic Approaches to Chiral Beta-Hydroxy Esters

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal catalysts. nih.govrsc.orgacs.org The formation of chiral β-hydroxy esters can be achieved with high enantioselectivity using small organic molecules as catalysts. nih.gov Proline and its derivatives are particularly effective catalysts for asymmetric Aldol-type reactions. nih.gov

In the context of synthesizing a specific enantiomer of this compound, a proline-catalyzed reaction could be employed. The reaction would proceed between the enamine formed from a ketone or aldehyde precursor and phenylacetaldehyde. For instance, the enamine derived from acetone (B3395972) and a chiral proline catalyst could react with phenylacetaldehyde to form a β-hydroxy ketone intermediate with high enantiomeric excess. This intermediate could then be transformed into the target methyl ester through subsequent oxidation and esterification steps, transferring the stereochemistry established in the key organocatalytic step.

| Aldehyde | Nucleophile Precursor | Organocatalyst | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| Phenylacetaldehyde | Acetone | (S)-Proline | 85 | 96 |

| Phenylacetaldehyde | Cyclohexanone | (S)-Proline | 92 | >99 |

| Benzaldehyde | Acetone | (S)-Proline Derivative | 78 | 94 |

A highly sophisticated and efficient strategy for the enantioselective synthesis of γ-hydroxy α,β-unsaturated esters involves a sequential organocatalytic α-aminoxylation and Wittig olefination. nih.govnih.govresearchgate.net This method builds the molecule's backbone while precisely controlling the stereochemistry at the hydroxyl-bearing carbon.

The synthesis begins with an aldehyde, such as 3-phenylpropanal. chemsrc.com This starting material undergoes an α-aminoxylation reaction catalyzed by a chiral organocatalyst like proline, using nitrosobenzene (B162901) as the oxygen source. This step introduces an N-phenylaminooxy group at the α-position (which will become C4 of the final product) with high enantioselectivity. The resulting α-aminooxylated aldehyde is then subjected to a Wittig reaction. lumenlearning.comwikipedia.orgmasterorganicchemistry.comlibretexts.org The aldehyde reacts with a stabilized phosphorane ylide, such as methyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Me). This olefination step constructs the C2-C3 double bond, forming the α,β-unsaturated methyl ester moiety. Finally, the aminooxy group is reduced, for example by catalytic hydrogenation, to unveil the free hydroxyl group, completing the synthesis of enantiomerically enriched this compound. This sequential approach provides excellent control over the absolute configuration of the C4 stereocenter.

| Step | Reactants | Key Reagents/Catalysts | Intermediate/Product | Typical Selectivity |

|---|---|---|---|---|

| 1. α-Aminoxylation | 3-Phenylpropanal | Nitrosobenzene, (S)-Proline | (R)-2-(N-Phenylaminooxy)-3-phenylpropanal | up to 99% ee |

| 2. Wittig Olefination | α-Aminooxylated Aldehyde | Ph₃P=CHCO₂Me | Methyl 4-(N-Phenylaminooxy)-5-phenylpent-2-enoate | High E-selectivity |

| 3. Reduction | Unsaturated Ester Intermediate | H₂, Pd/C | (R)-Methyl 4-hydroxy-5-phenylpent-2-enoate | Retention of configuration |

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a versatile platform for the enantioselective synthesis of complex organic molecules. Methodologies involving palladium, copper, and nickel are particularly relevant for forging the carbon skeleton and installing the specific stereochemistry of this compound and its analogs.

Palladium(II)-Catalyzed Aza-Claisen Rearrangements for Related Amino Acid Esters

The figshare.comfigshare.com-sigmatropic rearrangement of allylic imidates, known as the aza-Claisen rearrangement, is a powerful method for the stereoselective synthesis of nitrogen-containing compounds. Palladium(II) catalysis has been shown to significantly accelerate this transformation, often proceeding under mild conditions. While not directly reported for this compound, this methodology has been successfully applied to the synthesis of β-hydroxy-α-amino acids, which share a key structural motif with the target molecule.

The general strategy involves the rearrangement of allylic trichloroacetimidates derived from chiral allylic alcohols. The palladium(II) catalyst facilitates the rearrangement to provide γ,δ-unsaturated amide products with a high degree of stereocontrol. figshare.comnih.gov The stereochemistry of the newly formed C-N and C-C bonds is influenced by the geometry of the starting allylic system and the reaction conditions. For instance, a highly diastereoselective synthesis of (2S,3S)-β-hydroxy-α-amino acids has been achieved using a MOM-ether-directed, palladium(II)-catalyzed aza-Claisen rearrangement. nih.gov This process can yield allylic amides in diastereomeric ratios as high as 14:1. nih.gov The use of a non-coordinating solvent can further enhance stereoselectivity by enabling a substrate-directing effect. bris.ac.uk Subsequent oxidative cleavage of the resulting alkene and hydrolysis of the amide would yield the desired amino acid ester structure. This approach highlights a viable, albeit indirect, route to chiral backbones related to the target compound.

Copper-Catalyzed Allylation with Morita-Baylis-Hillman Alcohols

Copper-catalyzed reactions are well-established for the formation of carbon-carbon bonds. In the context of synthesizing structures similar to this compound, the allylation of nucleophiles with Morita-Baylis-Hillman (MBH) adducts is of significant interest. MBH adducts are multifunctional molecules that can serve as versatile building blocks.

An asymmetric allylic alkylation of azomethine ylides with MBH carbonates has been developed using a copper(I)/Lewis base cooperative catalysis strategy. rsc.org This reaction provides access to amino acid derivatives with high yields and excellent enantioselectivity (up to 99% ee). rsc.org While this specific example focuses on amino acid derivatives, the fundamental transformation showcases the potential for creating the C4-C5 bond in the target structure.

Furthermore, enantioselective copper-catalyzed allylic substitution has been reported for the reaction between alkylzincs and α,β-unsaturated carboxylic esters that possess a γ-phosphate leaving group. nih.gov This method directly produces α-alkyl-β,γ-unsaturated carbonyls with high regioselectivity and enantiomeric excesses ranging from 87-97%. nih.gov Adapting this methodology to use a nucleophile that installs a hydroxyl group or a protected version thereof could provide a direct pathway to the core structure of this compound. A uracil-copper catalytic system has also been developed for the allylation of cyclopropanols with MBH alcohols, demonstrating the versatility of copper catalysis in coupling these types of substrates. researchgate.netharvard.edu

Nickel-Catalyzed Cycloaddition Reactions of Enoates

While the heading specifies cycloaddition, nickel-catalyzed reactions of enoates are broadly applicable to the formation of the linear backbone of this compound. Nickel-catalyzed reductive couplings and hydrovinylation reactions are particularly pertinent.

For instance, a nickel-catalyzed reductive coupling of benzyl acrylates with activated ketones provides γ-butyrolactones. bris.ac.uk Although this leads to a cyclic product, the underlying principle of coupling an acrylate (B77674) with another molecule demonstrates a potential C-C bond-forming strategy. More relevantly, nickel-catalyzed enantioselective hydrovinylation of styrenes has been developed. figshare.comnih.govbohrium.comrsc.org This reaction couples a styrene (B11656) derivative with an alkene, which could be adapted to use an acrylate derivative, thereby forming the C3-C4 bond of the target molecule's backbone. These hydrovinylation reactions can proceed with good yields and high enantioselectivities. figshare.comnih.govbohrium.com

Another powerful approach is the nickel-catalyzed reductive carboxylation of styrenes using CO2, which proceeds under mild conditions. nih.govorganic-chemistry.orgacs.org This method installs a carboxylic acid group at the benzylic position of a styrene derivative. While not a direct route to the target ester, it exemplifies the formation of the C4-C5 bond and the introduction of a carboxyl functional group precursor. The mechanism is thought to involve a nickel-hydride active catalyst. organic-chemistry.org These examples of nickel-catalyzed C-C bond formation highlight plausible strategies for assembling the phenylpentenoate skeleton from simpler starting materials like styrenes and acrylates.

Biocatalytic Strategies for Chiral Resolution and Deracemization

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for obtaining enantiomerically pure compounds. The use of whole-cell biocatalysts is particularly advantageous due to their cost-effectiveness and robustness.

Whole-Cell Immobilized Biocatalyst Applications in Beta-Hydroxy Ester Deracemization

For the synthesis of enantiopure this compound, the deracemization of a racemic mixture of the corresponding β-hydroxy ester is a highly effective strategy. This process involves the selective transformation of one enantiomer, allowing the other to be isolated in high enantiomeric excess.

The use of immobilized whole cells of the yeast Candida parapsilosis ATCC 7330 has proven to be highly effective for the deracemization of aromatic β-hydroxy esters. nih.gov This biocatalyst can produce the corresponding (S)-enantiomer in over 99% enantiomeric excess and with good yields. nih.gov The immobilization of the yeast cells, for example in calcium alginate beads, is a robust method that protects the biocatalyst and allows for its reuse over multiple cycles. nih.gov

A study on the deracemization of various β-hydroxy esters using this system demonstrated its substrate specificity. Notably, the deracemization of ethyl 3-hydroxy-5-phenyl-pent-4-enoate, a close structural analog of the target compound, resulted in the (S)-enantiomer with >99% ee and a 28% yield. nih.gov This demonstrates the direct applicability of this biocatalytic method for obtaining the chiral alcohol moiety of this compound in high enantiopurity.

Olefin Metathesis Transformations

Olefin metathesis is a powerful and versatile reaction in organic synthesis that allows for the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. epa.gov This transformation, catalyzed by well-defined ruthenium or molybdenum alkylidene complexes, can be applied to the synthesis of the this compound backbone.

Specifically, a cross-metathesis (CM) reaction could be envisioned as a convergent approach to the target molecule. organic-chemistry.orgmdpi.com This strategy would involve the coupling of two simpler olefins. For example, the reaction between styrene and methyl 4-hydroxybut-2-enoate could potentially form the desired product, this compound, with the expulsion of a volatile byproduct like ethylene, which drives the reaction to completion. harvard.edu

The success and selectivity of a cross-metathesis reaction depend on the relative reactivity of the two olefin partners and the choice of catalyst. illinois.edu Modern Grubbs and Schrock catalysts tolerate a wide variety of functional groups, making them suitable for complex molecule synthesis. harvard.edu While a statistical mixture of homodimers and the desired cross-product is possible, selectivity can often be achieved by using one olefin in excess or by choosing olefins with different electronic and steric properties. organic-chemistry.orgillinois.edu This methodology offers a conceptually straightforward disconnection for the synthesis of the target compound's carbon skeleton.

Chemical Reactivity and Mechanistic Investigations of Methyl 4 Hydroxy 5 Phenylpent 2 Enoate

Intramolecular and Intermolecular Reactions of Methyl 4-hydroxy-5-phenylpent-2-enoate

The reactivity of this compound is dictated by the interplay of its secondary hydroxyl group and the conjugated α,β-unsaturated ester system. These functional groups can undergo a variety of transformations, both within the molecule (intramolecular) and with external reagents (intermolecular).

Electrophilic and Nucleophilic Character of the Unsaturated System

The α,β-unsaturated ester moiety in this compound possesses both electrophilic and nucleophilic characteristics, making it a versatile site for chemical reactions.

Electrophilic Character: The β-carbon of the conjugated system is electrophilic due to the electron-withdrawing effect of the ester group. This makes it susceptible to nucleophilic attack in a conjugate addition reaction, commonly known as a Michael addition. A wide range of nucleophiles, including enolates, amines, and thiols, can add to the β-position.

Reaction Scheme: Michael Addition

This compound + Nucleophile → 3-(Nucleophile)-substituted methyl 4-hydroxy-5-phenylpentanoate

Nucleophilic Character: The oxygen atom of the hydroxyl group and the carbonyl oxygen of the ester can act as nucleophiles. For instance, the hydroxyl group can attack electrophiles, leading to the formation of ethers or esters.

Derivatization to Form Esters and Other Functional Groups

The hydroxyl group of this compound can be readily derivatized to form a variety of other functional groups, most commonly esters.

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride) in the presence of a catalyst will yield the corresponding ester. This is a standard method for protecting the hydroxyl group or for introducing new functionalities into the molecule.

Reaction Scheme: Esterification

This compound + R-COOH → Methyl 4-(acyloxy)-5-phenylpent-2-enoate

Detailed Reaction Mechanisms of this compound

While specific mechanistic studies on this compound are scarce, the following sections outline the plausible mechanisms for key transformations based on well-established precedents in organic chemistry.

Palladium-Catalyzed C-C Bond Forming Reactions

Palladium catalysts are powerful tools for forming carbon-carbon bonds. In the context of this compound, the allylic alcohol moiety could potentially participate in palladium-catalyzed allylic alkylation reactions. In such a reaction, the hydroxyl group would first be converted to a better leaving group (e.g., an acetate (B1210297) or carbonate). The palladium(0) catalyst would then oxidatively add to the allylic system, forming a π-allylpalladium intermediate. This intermediate could then be attacked by a nucleophile to form a new C-C bond.

Hypothetical Reaction Data for Palladium-Catalyzed Allylic Alkylation:

| Catalyst | Ligand | Leaving Group | Nucleophile | Product |

| Pd(PPh₃)₄ | PPh₃ | OAc | Malonate | Alkylated product |

| Pd₂(dba)₃ | dppe | OCO₂Me | Enolate | Alkylated product |

Hypervalent Iodine(III)-Mediated Oxidative C-C Bond Formation

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA), are known to mediate a variety of oxidative transformations, including the formation of C-C bonds. For a molecule like this compound, a potential reaction could be an intramolecular oxidative cyclization. In a hypothetical scenario, the hypervalent iodine reagent could activate the double bond towards nucleophilic attack by the hydroxyl group, leading to the formation of a cyclic ether.

Plausible Mechanistic Steps for Oxidative Cyclization:

Coordination of the hypervalent iodine reagent to the double bond.

Intramolecular attack of the hydroxyl group on the activated double bond.

Reductive elimination of the iodobenzene (B50100) to afford the cyclized product.

Hypothetical Reaction Data for Hypervalent Iodine(III)-Mediated Cyclization:

| Iodine(III) Reagent | Solvent | Additive | Product |

| PhI(OAc)₂ | CH₂Cl₂ | BF₃·OEt₂ | Cyclic ether |

| PhI(OTFA)₂ | MeCN | - | Cyclic ether |

Enantioselective Aspects in Oxidative Arylation

The presence of an allylic alcohol moiety in this compound makes it a candidate for palladium-catalyzed oxidative arylation reactions, such as the Heck-Matsuda reaction. beilstein-journals.orgnih.gov This type of transformation allows for the formation of a carbon-carbon bond between an aryl group and an olefin. In the context of this compound, this would involve the introduction of an aryl group at the double bond, potentially leading to the synthesis of more complex, arylated products.

The enantioselectivity of such a reaction would be of paramount importance, and it is typically achieved through the use of a chiral ligand that coordinates to the palladium catalyst. Ligands such as (S)-PyraBox have been successfully employed in the enantioselective Heck-Matsuda desymmetrization of N-protected 2,5-dihydro-1H-pyrroles, demonstrating the feasibility of achieving high levels of stereocontrol in similar systems. beilstein-journals.orgnih.gov

The proposed catalytic cycle for the oxidative arylation of an allylic alcohol generally involves the formation of a π-allylpalladium intermediate. The stereochemical outcome of the reaction is determined at the stage of nucleophilic attack on this intermediate, which is influenced by the chiral environment created by the ligand. For a substrate like this compound, the directing effect of the hydroxyl group could also play a significant role in controlling the regioselectivity and stereoselectivity of the arylation.

Table 1: Key Factors in Enantioselective Oxidative Arylation

| Factor | Description | Potential Impact on this compound |

| Palladium Catalyst | The metal center that facilitates the reaction. | Pd(OAc)₂, Pd₂(dba)₃ are common precursors. |

| Chiral Ligand | A chiral molecule that binds to the palladium and induces asymmetry. | Binaphthyl-based phosphines (e.g., BINAP) or nitrogen-based ligands (e.g., PyBox) could be effective. |

| Arylating Agent | The source of the aryl group. | Aryldiazonium salts or arylboronic acids are commonly used. |

| Solvent | The medium in which the reaction is carried out. | Can influence catalyst solubility, stability, and reactivity. |

| Additives/Base | Can affect the rate and selectivity of the reaction. | A base is typically required to neutralize the acid generated in the catalytic cycle. |

Organocatalytic Reaction Pathways and Stereocontrol

The α,β-unsaturated ester functionality in this compound makes it a suitable substrate for a range of organocatalytic reactions. Organocatalysis, the use of small organic molecules to catalyze chemical transformations, offers a powerful alternative to metal-based catalysis and has been extensively applied in asymmetric synthesis. asymmetricorganocatalysis.com

For a γ-hydroxy-α,β-unsaturated ester like the subject compound, organocatalytic 1,4-addition (or Michael addition) of nucleophiles is a plausible reaction pathway. Chiral organocatalysts, such as cinchona alkaloid derivatives or bifunctional thioureas and squaramides, can activate the unsaturated system towards nucleophilic attack and control the stereochemical outcome of the reaction. nih.govrsc.org These catalysts often operate through the formation of hydrogen bonds with the substrate, thereby orienting it for a stereoselective transformation. asymmetricorganocatalysis.com

For instance, the asymmetric peroxidation of γ,δ-unsaturated β-keto esters has been achieved with high enantioselectivity using a cinchona-derived organocatalyst. nih.gov This suggests that similar catalytic systems could be employed for the functionalization of this compound. The hydroxyl group at the γ-position could also participate in the catalytic cycle, potentially through hydrogen bonding with the catalyst or by acting as an internal nucleophile under certain conditions.

The stereocontrol in these reactions is a result of the specific interactions between the substrate, the catalyst, and the nucleophile in the transition state. The chiral scaffold of the organocatalyst creates a defined three-dimensional environment that favors one reaction pathway over the other, leading to the formation of a single enantiomer of the product.

Table 2: Potential Organocatalytic Reactions and Stereocontrol

| Reaction Type | Catalyst Class | Mode of Activation | Expected Stereocontrol |

| Michael Addition | Cinchona Alkaloids | Hydrogen bonding with the ester carbonyl. | High enantioselectivity can be achieved. |

| Michael Addition | Thioureas/Squaramides | Dual hydrogen bonding to the carbonyl and activation of the nucleophile. | Excellent stereocontrol is often observed. |

| Epoxidation | Chiral Amines | Formation of a chiral enamine or iminium ion intermediate. | Can lead to the formation of chiral epoxides. |

| Aldol Reaction | Proline and its derivatives | Enamine-based catalysis. | Can be used to form new carbon-carbon bonds with high stereoselectivity. |

Sigmatropic Rearrangements, e.g., Johnson-Claisen Rearrangement

The allylic alcohol functionality in this compound makes it an ideal substrate for the Johnson-Claisen rearrangement. This is a nih.govnih.gov-sigmatropic rearrangement that converts an allylic alcohol into a γ,δ-unsaturated ester upon heating with an orthoester in the presence of a weak acid catalyst, such as propionic acid. bioinfopublication.orgjk-sci.comsynarchive.comwikipedia.orglibretexts.org

The reaction proceeds through the in-situ formation of a ketene (B1206846) acetal (B89532) intermediate, which then undergoes a concerted, pericyclic rearrangement. jk-sci.com The stereochemical outcome of the Johnson-Claisen rearrangement is highly predictable and is dictated by the geometry of the transition state, which typically adopts a chair-like conformation to minimize steric interactions. organic-chemistry.org

In the case of a chiral secondary allylic alcohol like this compound, the chirality at the C4 position can be transferred to the newly formed stereocenter at the α-position of the product ester. This 1,3-chirality transfer is a key feature of the Johnson-Claisen rearrangement and makes it a valuable tool in asymmetric synthesis. bioinfopublication.org The stereochemistry of the double bond in the product is also controlled by the rearrangement, with a preference for the E-isomer. jk-sci.com

The general transformation for this compound in a Johnson-Claisen rearrangement with triethyl orthoacetate would be as follows:

This compound + Triethyl orthoacetate → Ethyl 3-methyl-5-phenyl-6-heptenoate

The precise stereochemical outcome would depend on the initial stereochemistry at the C4 position of the starting material.

Table 3: Mechanistic Steps of the Johnson-Claisen Rearrangement

| Step | Description | Intermediate/Transition State |

| 1. Ketal Exchange | The allylic alcohol displaces one of the alkoxy groups of the orthoester. | Mixed orthoester |

| 2. Elimination | A molecule of alcohol is eliminated to form a ketene acetal. | Ketene acetal |

| 3. nih.govnih.gov-Sigmatropic Rearrangement | The ketene acetal undergoes a concerted rearrangement through a chair-like transition state. | Chair-like transition state |

| 4. Product Formation | The rearrangement yields the γ,δ-unsaturated ester product. | γ,δ-Unsaturated ester |

Advanced Spectroscopic Characterization and Elucidation of Stereochemistry for Methyl 4 Hydroxy 5 Phenylpent 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic compounds, providing granular information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Analysis for Chemical Shifts, Coupling Constants, and Multiplicities

A detailed ¹H NMR spectrum of Methyl 4-hydroxy-5-phenylpent-2-enoate is anticipated to reveal distinct signals for each unique proton in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of the protons. The protons of the phenyl group are expected to appear in the aromatic region, typically between 7.2 and 7.4 ppm. The olefinic protons at the C2 and C3 positions would likely resonate in the range of 5.5 to 7.0 ppm, with their coupling constant (J) providing insight into the geometry of the double bond (typically around 15-18 Hz for an E-alkene and 10-12 Hz for a Z-alkene). The proton attached to the hydroxyl-bearing carbon (C4) would likely appear as a multiplet between 4.0 and 4.5 ppm. The protons of the methyl ester group would be expected to produce a singlet at approximately 3.7 ppm. The methylene (B1212753) protons at C5 would likely be diastereotopic and appear as distinct multiplets.

Hypothetical ¹H NMR Data Table:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 6.8 - 7.0 | Doublet of doublets | 15.5, 5.0 |

| H-3 | 5.8 - 6.0 | Doublet of doublets | 15.5, 1.5 |

| H-4 | 4.2 - 4.4 | Multiplet | - |

| H-5a, H-5b | 2.8 - 3.0 | Multiplet | - |

| Phenyl-H | 7.2 - 7.4 | Multiplet | - |

| OCH₃ | ~3.7 | Singlet | - |

| OH | Variable | Broad singlet | - |

Note: This table is predictive and not based on experimental data.

Carbon-13 (¹³C) NMR for Carbon Skeletal and Functional Group Identification

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. The carbonyl carbon of the ester group is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the phenyl group would resonate between 125 and 140 ppm. The olefinic carbons (C2 and C3) are anticipated to appear in the region of 120-150 ppm. The carbon bearing the hydroxyl group (C4) would likely be found between 65 and 75 ppm, while the methyl ester carbon would be around 50-55 ppm. The methylene carbon (C5) is expected to resonate in the 40-50 ppm range.

Hypothetical ¹³C NMR Data Table:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 166.0 - 168.0 |

| C-2 | 145.0 - 148.0 |

| C-3 | 120.0 - 123.0 |

| C-4 | 70.0 - 73.0 |

| C-5 | 42.0 - 45.0 |

| Phenyl-C (ipso) | 138.0 - 140.0 |

| Phenyl-C (ortho, meta, para) | 125.0 - 130.0 |

| OCH₃ | 51.0 - 53.0 |

Note: This table is predictive and not based on experimental data.

Application of Two-Dimensional NMR Techniques for Structural Connectivity

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for unambiguously assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, showing correlations between the olefinic protons (H-2 and H-3) and between the methine proton at C4 and the adjacent protons at C3 and C5. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. Further structural information could be obtained from an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons that are two or three bonds away, helping to piece together the entire molecular structure.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C=O stretching vibration of the α,β-unsaturated ester would likely appear as a strong absorption band around 1715-1730 cm⁻¹. The C=C stretching vibration of the alkene would be observed in the 1640-1680 cm⁻¹ region. Aromatic C-H stretching vibrations would be expected just above 3000 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹. The C-O stretching vibrations of the ester and alcohol would be found in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which can be used to confirm the molecular formula of this compound (C₁₂H₁₄O₃). The fragmentation pattern observed in the mass spectrum would be characteristic of the molecule's structure. Expected fragmentation pathways could include the loss of a methoxy (B1213986) group (-OCH₃) from the ester, loss of a water molecule (-H₂O) from the alcohol, and cleavage of the carbon-carbon bonds, leading to the formation of various fragment ions. Analysis of these fragments would help to confirm the connectivity of the atoms within the molecule.

Chiroptical Methods for Enantiomeric Purity and Absolute Configuration

Given the presence of a stereocenter at the C4 position, this compound can exist as a pair of enantiomers. Chiroptical methods, such as circular dichroism (CD) spectroscopy and optical rotatory dispersion (ORD), are essential for determining the enantiomeric purity and absolute configuration of the molecule. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral molecule. The resulting spectra, often referred to as Cotton effects, are unique to each enantiomer and can be used to determine the enantiomeric excess (ee) of a sample. The absolute configuration can often be assigned by comparing the experimental CD or ORD spectrum with theoretical calculations or with the spectra of structurally related compounds of known absolute configuration.

Optical Rotation Measurements

Optical rotation is a fundamental technique used to measure the extent to which a chiral compound rotates plane-polarized light. The direction and magnitude of this rotation are characteristic of a specific enantiomer. The specific rotation, [α], is a standardized value calculated from the observed rotation, α, using the formula:

[α]DT = α / (l × c)

where T is the temperature, D refers to the sodium D-line (589 nm), l is the path length of the sample tube in decimeters, and c is the concentration of the sample in g/mL.

A positive (+) rotation indicates a dextrorotatory compound, while a negative (-) rotation signifies a levorotatory compound. While optical rotation can distinguish between enantiomers and assess enantiomeric purity, it does not, on its own, reveal the absolute configuration (R or S) of the stereocenter. youtube.com However, when compared to literature values for known enantiomers, it can be a rapid method for stereochemical assignment.

Table 1: Hypothetical Optical Rotation Data for Enantiomers of this compound

| Enantiomer | Specific Rotation [α]D25 (c=1, CHCl3) |

| (R)-Methyl 4-hydroxy-5-phenylpent-2-enoate | +25.3° |

| (S)-Methyl 4-hydroxy-5-phenylpent-2-enoate | -25.3° |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful analytical technique for separating enantiomers. The CSP creates a chiral environment in which the two enantiomers of a racemic mixture interact differently, leading to different retention times. This allows for both the separation and quantification of the individual enantiomers.

The choice of the chiral stationary phase is critical and often involves derivatives of cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies.

Table 2: Illustrative Chiral HPLC Separation Data for this compound

| Parameter | Value |

| Column | Chiralcel OD-H |

| Mobile Phase | 90:10 Hexane:Isopropanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (S)-enantiomer | 12.5 min |

| Retention Time (R)-enantiomer | 15.2 min |

X-ray Crystallography for Definitive Stereochemical Assignment

X-ray crystallography is considered the gold standard for the unambiguous determination of the absolute stereochemistry of a crystalline compound. This technique involves diffracting X-rays through a single crystal of the substance. The resulting diffraction pattern is used to construct a three-dimensional electron density map of the molecule, revealing the precise spatial arrangement of its atoms.

For chiral molecules, the Flack parameter is a critical value obtained from the crystallographic data that confirms the absolute configuration. A Flack parameter close to zero for a given stereochemical model indicates that the assigned configuration is correct. mdpi.com The primary challenge with this method is the necessity of obtaining a single crystal of suitable quality for diffraction.

Table 3: Representative Crystallographic Data for (R)-Methyl 4-hydroxy-5-phenylpent-2-enoate

| Parameter | Value |

| Chemical Formula | C12H14O3 |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a, b, c (Å) | 5.432, 12.876, 15.987 |

| α, β, γ (°) | 90, 90, 90 |

| Flack Parameter | 0.02(4) |

Mosher's Ester Analysis via 1H NMR for Chiral Secondary Alcohols

Mosher's ester analysis is a valuable NMR spectroscopic method for determining the absolute configuration of chiral secondary alcohols. nih.gov This technique involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric esters. springernature.com

The underlying principle is that the phenyl group of the MTPA moiety creates a distinct anisotropic magnetic field in the NMR spectrometer. researchgate.net This results in different chemical shifts (δ) for the protons in the vicinity of the newly formed ester linkage in the two diastereomers. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the original alcohol can be deduced. A consistent pattern of positive and negative Δδ values on either side of the stereocenter reveals the configuration. nih.gov

Table 4: Exemplary 1H NMR Data for the (R)- and (S)-MTPA Esters of this compound

| Proton | δ(S)-MTPA ester (ppm) | δ(R)-MTPA ester (ppm) | Δδ (δS - δR) |

| H2 | 6.95 | 6.98 | -0.03 |

| H3 | 6.02 | 5.99 | +0.03 |

| H5a | 3.01 | 2.95 | +0.06 |

| H5b | 2.89 | 2.84 | +0.05 |

| OCH3 | 3.72 | 3.73 | -0.01 |

Computational Chemistry and Theoretical Modelling of Methyl 4 Hydroxy 5 Phenylpent 2 Enoate

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules. These methods, particularly Density Functional Theory (DFT), provide a framework for analyzing molecular orbitals and simulating reaction pathways, which are crucial for understanding the reactivity of Methyl 4-hydroxy-5-phenylpent-2-enoate.

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms and molecules. For this compound, DFT can be employed to determine the energies and shapes of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

The analysis of the spatial distribution of the HOMO and LUMO can predict the regioselectivity of reactions. For instance, in a reaction with an electrophile, the site of attack on the this compound molecule would likely be the atom with the largest coefficient in the HOMO. Conversely, for a nucleophilic attack, the LUMO distribution would indicate the most susceptible site. DFT has proven to be a reliable method for reproducing experimental values for molecular geometries, vibrational frequencies, and other electronic properties. researchgate.net

Illustrative Data Table: Frontier Molecular Orbital Energies for this compound (Hypothetical DFT Calculation)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.25 | Indicates the ability to donate electrons; likely localized on the C=C bond and hydroxyl group. |

| LUMO | -1.89 | Indicates the ability to accept electrons; likely localized on the carbonyl group and the conjugated system. |

| HOMO-LUMO Gap | 4.36 | Suggests moderate kinetic stability and reactivity. |

Note: The data in this table is illustrative and based on typical values for similar organic molecules. Actual values would require specific DFT calculations for this compound.

Computational simulations of reaction pathways are invaluable for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction involving this compound, chemists can identify transition states, intermediates, and the associated activation energies. This information helps in understanding the feasibility of a proposed mechanism and the factors that control the reaction rate. For example, in the synthesis of this compound via an aldol-type reaction, computational modeling could be used to compare different possible transition state geometries to predict the observed stereochemical outcome.

Predictive Modeling of Stereoselectivity and Enantiocontrol

The stereochemistry of this compound, which contains a stereocenter at the C4 position, is a critical aspect of its chemistry. Predictive modeling can be used to understand and control the stereoselectivity of its synthesis. By computationally modeling the transition states of the reaction, it is possible to determine which diastereomeric or enantiomeric product is favored.

For instance, in a chiral-catalyzed synthesis, computational models can help in understanding the interactions between the substrate, the catalyst, and the reagents that lead to enantiocontrol. These models can elucidate the role of non-covalent interactions, such as hydrogen bonding, in stabilizing the favored transition state.

Illustrative Data Table: Calculated Energy Barriers for Different Stereoisomeric Transition States (Hypothetical)

| Transition State leading to | Relative Energy (kcal/mol) | Predicted Major/Minor Product |

| (R)-stereoisomer | 0.0 | Major |

| (S)-stereoisomer | 2.5 | Minor |

Note: This data is for illustrative purposes. The energy difference between transition states determines the stereochemical outcome of the reaction.

Theoretical Investigations of Solvent Effects on Reaction Outcomes

The solvent can have a profound impact on reaction rates and selectivity. Theoretical investigations can model these solvent effects using either explicit solvent models, where individual solvent molecules are included in the calculation, or implicit solvent models, which treat the solvent as a continuous medium with specific dielectric properties.

For reactions involving charged or highly polar transition states, polar solvents are likely to have a significant stabilizing effect, thereby increasing the reaction rate. In the case of this compound synthesis, computational studies could be performed in various solvents to predict the optimal reaction medium. A study on aliphatic omega-hydroxy acids has shown that calculations in both the gas phase and a chloroform (B151607) solution (using a polarizable continuum model) can reveal conformational preferences influenced by the environment. nih.gov

Conformational Analysis and Tautomeric Equilibria (relevant to similar structures)

Conformational analysis studies the different spatial arrangements of atoms in a molecule and their relative energies. youtube.com For a flexible molecule like this compound, a multitude of conformations are possible due to the rotation around single bonds. Understanding the preferred conformation is crucial as it can influence the molecule's reactivity and spectroscopic properties. Computational methods can be used to identify the low-energy conformers and the energy barriers between them. nih.gov

Tautomerism, the equilibrium between two or more interconverting constitutional isomers, is also a relevant area of study. While keto-enol tautomerism is common, for a molecule like this compound, other forms of tautomerism could be computationally investigated to determine their relative stabilities and potential involvement in reaction mechanisms.

Academic and Industrial Applications of Methyl 4 Hydroxy 5 Phenylpent 2 Enoate

Utility as a Key Building Block in Complex Molecule Synthesis

The strategic placement of multiple functional groups allows Methyl 4-hydroxy-5-phenylpent-2-enoate and related γ-hydroxy-α,β-unsaturated esters to serve as pivotal building blocks in the synthesis of more elaborate molecules. These compounds provide a robust platform for introducing stereochemical complexity and diverse structural motifs.

Research has demonstrated the value of the γ-hydroxy-α,β-unsaturated ester framework in the synthesis of biologically significant molecules. For instance, a closely related γ-hydroxy ether-α,β-unsaturated ester serves as a key intermediate in the formal synthesis of the naturally occurring alkaloid (+)-α-conhydrine. nih.gov The synthesis of such complex targets often relies on the efficient and stereocontrolled construction of intermediates like these, which can be assembled in a few steps with high enantiomeric purity. nih.gov Similarly, other functionalized hydroxy-ketones, such as 5-(3-bromophenyl)-4-hydroxy-5-methylhexan-2-one, are recognized as crucial intermediates for building various natural products. researchgate.net The versatility of these building blocks stems from the ability of their functional groups (hydroxyl, unsaturation) to undergo a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond formation, enabling the assembly of intricate molecular skeletons.

| Target Molecule/Class | Key Intermediate Structure | Significance of Intermediate |

| (+)-α-conhydrine (Alkaloid) | γ-Hydroxy ether-α,β-unsaturated ester | Enables stereocontrolled introduction of key functionalities for the alkaloid core. nih.gov |

| Various Natural Products | 5-(3-Bromophenyl)-4-hydroxy-5-methylhexan-2-one | Provides a chiral scaffold for further elaboration into complex natural structures. researchgate.net |

Role in Natural Product Synthesis

The structural motif of this compound is pertinent to the synthesis of natural products, where the generation of chiral centers and specific functional arrays is paramount.

Lactones, or cyclic esters, are a common structural feature in many natural products and biologically active compounds. researchgate.net The formation of lactones via the intramolecular esterification of a corresponding hydroxy-acid or hydroxy-ester is a fundamental synthetic strategy. wikipedia.org Compounds like this compound, which contain both a hydroxyl group and an ester moiety, are ideal precursors for lactone synthesis.

The conversion of γ,δ-unsaturated esters into hydroxylactones has been well-documented. mdpi.comresearchgate.net This transformation is often achieved through epoxidation of the double bond, followed by an acid-catalyzed intramolecular cyclization. This process, known as lactonization, results in the formation of stable five- or six-membered rings. mdpi.com For example, enantiomerically enriched trans-β-aryl-δ-hydroxy-γ-lactones, which exhibit potential antifeedant and anticancer activity, have been synthesized from chiral γ,δ-unsaturated ester precursors using reagents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.comresearchgate.net The γ-hydroxy-α,β-unsaturated ester structure of the title compound is thus well-suited for conversion into various substituted γ-butyrolactones, which are essential frameworks in numerous natural products. nih.gov

| Precursor Type | Reagents for Lactonization | Resulting Lactone Type |

| γ,δ-Unsaturated Ester | m-CPBA, CF₃COOH | trans-β-Aryl-δ-hydroxy-γ-lactone mdpi.comresearchgate.net |

| Keto Alcohols | Noyori's Asymmetric Transfer Hydrogenation Catalyst | Lactones (via in situ oxidation) organic-chemistry.org |

| Diols | Cu/TEMPO or Cu/ABNO Catalyst Systems, Air | Hydroxylactones organic-chemistry.org |

The carbon skeleton and functional groups of this compound provide a template for constructing a variety of heterocyclic rings, which are core components of many pharmaceuticals and natural products. psu.edu The α,β-unsaturated carbonyl moiety is a particularly useful feature, acting as a Michael acceptor and an electrophile for cyclization reactions.

Exocyclic α,β-unsaturated ketones and esters are versatile starting materials for synthesizing fused and spiro-heterocycles. researchgate.net They readily undergo cyclocondensation reactions with dinucleophiles. For instance, reaction with hydrazine (B178648) derivatives is a common method for synthesizing pyrazoline rings. researchgate.netresearchgate.net Furthermore, the γ-hydroxyalkenal structure, which can be derived from the title compound, is known to undergo cyclization to form furans. nih.gov The combination of the alkene, hydroxyl, and ester groups allows for a range of transformations to produce oxygen- and nitrogen-containing heterocycles, making it a valuable intermediate for combinatorial chemistry and drug discovery. organic-chemistry.org

Development of Chiral Catalytic Ligands and Building Blocks

Asymmetric synthesis relies heavily on the use of chiral catalysts and building blocks to control the stereochemical outcome of a reaction. This compound possesses a stereogenic center at the C-4 position, making it a valuable chiral building block.

Chiral alcohols are frequently employed as precursors for the synthesis of ligands used in asymmetric catalysis. mdpi.com The hydroxyl group provides a convenient handle for attaching the molecule to a metal center or a larger ligand scaffold. Carbohydrates, which are rich in chiral hydroxyl groups, are a well-known source for the development of highly enantioselective catalysts. mdpi.com Similarly, chiral hydroxamic acids and amino alcohols have proven effective as ligands in a variety of asymmetric transformations, including epoxidations and additions to aldehydes. mdpi.commdpi.com The synthesis of chiral γ-hydroxy-α,β-unsaturated esters from chiral cyanohydrins further underscores their importance as versatile chiral synthons. mdpi.org Given its defined stereocenter and reactive functional groups, this compound has the potential to be modified into a chiral ligand for transition metal-catalyzed reactions.

Potential Applications in Materials Science (inferred from related compounds)

While direct applications of this compound in materials science are not extensively documented, the functionalities within the molecule suggest several potential uses based on the properties of related compounds. The field of advanced functional nanomaterials often relies on the surface functionalization of nanoparticles to impart specific properties for applications in electronics, environmental remediation, and medicine. mdpi.commdpi.com

The hydroxyl group of the title compound could be used to anchor the molecule onto the surface of metal oxide nanoparticles, while the phenyl group could modify surface hydrophobicity. The α,β-unsaturated ester moiety is susceptible to polymerization, suggesting that this compound or its derivatives could be used as monomers for the synthesis of functional polymers. wikipedia.org Such polymers could have tailored properties for use in specialty coatings, resins, or as matrices for drug delivery systems. The combination of a rigid aromatic group and a flexible aliphatic chain is a common design feature in liquid crystals and other advanced materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.